4-Methoxy-5-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-5-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The presence of methoxy and methylene groups attached to the pyrrole ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrrol-2(5H)-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using methanol and a suitable methylating agent such as dimethyl sulfate or methyl iodide.
Formation of the Methylene Bridge: The methylene bridge can be formed through a condensation reaction between the pyrrole ring and an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methoxy-5-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrrol-2(5H)-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1H-pyrrole-2-carbaldehyde: Similar structure but lacks the methylene bridge.
5-Methyl-1H-pyrrole-2-carboxylic acid: Similar structure but contains a carboxylic acid group instead of a methoxy group.
2,5-Dimethyl-1H-pyrrole: Similar structure but lacks the methoxy and methylene groups.
Uniqueness
4-Methoxy-5-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrrol-2(5H)-one is unique due to the presence of both methoxy and methylene groups attached to the pyrrole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(5E)-4-methoxy-5-[(5-methyl-1H-pyrrol-2-yl)methylidene]pyrrol-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-7-3-4-8(12-7)5-9-10(15-2)6-11(14)13-9/h3-6,12H,1-2H3,(H,13,14)/b9-5+ |
InChI Key |
KKAFKQTWSBWYEP-WEVVVXLNSA-N |
Isomeric SMILES |
CC1=CC=C(N1)/C=C/2\C(=CC(=O)N2)OC |
Canonical SMILES |
CC1=CC=C(N1)C=C2C(=CC(=O)N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.